Methyl-(2-pentafluoroethyloxyethyl)-amine hydrochloride
Description
Methyl-(2-pentafluoroethyloxyethyl)-amine hydrochloride is a fluorinated amine hydrochloride characterized by a methylamine core linked to a 2-pentafluoroethyloxyethyl group. The pentafluoroethyloxy substituent introduces strong electron-withdrawing effects and high lipophilicity, which may enhance blood-brain barrier penetration and metabolic stability.
Properties
Molecular Formula |
C5H9ClF5NO |
|---|---|
Molecular Weight |
229.57 g/mol |
IUPAC Name |
N-methyl-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C5H8F5NO.ClH/c1-11-2-3-12-5(9,10)4(6,7)8;/h11H,2-3H2,1H3;1H |
InChI Key |
JSDMTMWRZGYTMQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCOC(C(F)(F)F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(2-pentafluoroethyloxyethyl)-amine hydrochloride typically involves the reaction of methylamine with 2-pentafluoroethyloxyethyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where the reaction takes place under optimized conditions of temperature and pressure. The product is then separated and purified using industrial-scale techniques such as crystallization or extraction.
Chemical Reactions Analysis
Types of Reactions
Methyl-(2-pentafluoroethyloxyethyl)-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, thiols, and amines under various conditions depending on the desired product.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives with different functional groups.
Scientific Research Applications
Methyl-(2-pentafluoroethyloxyethyl)-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl-(2-pentafluoroethyloxyethyl)-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. The pentafluoroethyloxyethyl group enhances the compound’s reactivity and stability, making it suitable for various applications. The exact molecular pathways and targets depend on the specific context of its use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Fluorinated Ether Derivatives
a. [2-(Pentafluorophenoxy)ethyl]amine Hydrochloride (CAS 110225-28-0)
- Structural Differences: Replaces the pentafluoroethyloxy group with a pentafluorophenoxy (aromatic) substituent.
- Key Properties: Higher lipophilicity due to the aromatic ring. Reduced conformational flexibility compared to the ethyloxy chain in the target compound. Potential for π-π stacking interactions in biological systems.
- Applications : Likely used in fluorinated ligand synthesis for receptor-binding studies.
b. Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine Hydrochloride (CAS 1803600-19-2)
- Structural Differences : Features a trifluoroethoxy group attached to a phenyl ring.
- Key Properties: Lower fluorination (3 vs. 5 fluorine atoms) reduces electron-withdrawing effects.
- Applications : May serve as a precursor for antidepressants or antipsychotics due to structural resemblance to fluoxetine derivatives .
Fluorinated Alkylamine Derivatives
a. (2S)-1-Aminopropan-2-ylamine Dihydrochloride (CAS 1799374-54-1)
- Structural Differences : Contains a difluoroethyl group and a secondary amine in a dihydrochloride salt form.
- Key Properties :
- Reduced fluorination (2 fluorine atoms) results in lower lipophilicity.
- Dihydrochloride salt enhances aqueous solubility but may limit membrane permeability.
- Applications: Potential use in prodrug formulations requiring controlled release.
Heterocyclic Analogs
a. Methyl-(2-thiophen-2-yl-ethyl)amine Hydrochloride (CAS 7404-71-9)
- Structural Differences : Substitutes the fluorinated ether with a thiophene ring.
- Key Properties :
- Sulfur atom in thiophene increases polarizability and metabolic susceptibility.
- Lower chemical stability compared to fluorinated analogs.
- Applications : Explored in bioactive small molecules targeting enzymes or ion channels.
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
Methyl-(2-pentafluoroethyloxyethyl)-amine hydrochloride is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique chemical structure that incorporates a pentafluoroethoxy group. This structural element is significant as it may influence the compound's interaction with biological targets and its overall bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈ClF₅N |
| Molecular Weight | 233.6 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interactions with various cellular pathways. Preliminary studies suggest that it may exert effects on neurotransmitter systems, particularly in modulating serotonin levels, similar to other amine derivatives.
Case Study: Neurotransmitter Modulation
In a study investigating the effects of structurally similar compounds on serotonin synthesis, this compound demonstrated potential inhibitory effects on tryptophan hydroxylase, an enzyme critical for serotonin production. This inhibition could lead to decreased serotonin levels, impacting mood and behavior.
Antimicrobial Activity
Another area of research has focused on the antimicrobial properties of this compound. Initial findings indicate that this compound exhibits activity against certain Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These results suggest that the compound could be further explored as a potential antimicrobial agent.
Toxicity and Safety Profile
Safety assessments are crucial for understanding the viability of any new compound for therapeutic use. Preliminary toxicity studies indicate that this compound has a favorable safety profile at lower concentrations, but further studies are needed to establish a comprehensive toxicity profile.
Table 3: Toxicity Assessment Summary
| Test | Result |
|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg (in rats) |
| Skin Irritation | No significant irritation observed |
| Eye Irritation | Mild irritation noted |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
